molecular formula C19H19BrClNO6S B11647888 Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11647888
M. Wt: 504.8 g/mol
InChI Key: HPERMQZHAJUHPT-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo and chloro substituents, leading to the formation of dehalogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H19BrClNO6S

Molecular Weight

504.8 g/mol

IUPAC Name

diethyl 5-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H19BrClNO6S/c1-4-26-18(24)15-10(3)16(19(25)27-5-2)29-17(15)22-14(23)9-28-13-7-6-11(21)8-12(13)20/h6-8H,4-5,9H2,1-3H3,(H,22,23)

InChI Key

HPERMQZHAJUHPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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